Cas no 36892-45-2 (9-butyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-2-amine)

9-butyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-2-amine structure
36892-45-2 structure
Product Name:9-butyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-2-amine
CAS No:36892-45-2
MF:C13H16N8O2S
MW:348.383539199829
CID:1480119
PubChem ID:240891
Update Time:2025-04-21

9-butyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 9-butyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-2-amine
    • AC1Q21M7
    • HMS3087K04
    • 9-butyl-6-[(1-methyl-4-nitro-1h-imidazol-5-yl)sulfanyl]-9h-purin-2-amine
    • MLS002667130
    • 9-Butyl-2-amino-6-(1-methyl-4-nitro-imidazolyl-(5)-mercapto)-9H-purin
    • NSC47781
    • CTK4H7354
    • AC1L666A
    • AR-1H5505
    • 9-butyl-6-(3-methyl-5-nitro-3H-imidazol-4-ylsulfanyl)-9H-purin-2-ylamine
    • HMS3087K04;
    • DTXSID00286807
    • CHEMBL1888474
    • 36892-45-2
    • NSC-47781
    • 9-Butyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine
    • SMR001556902
    • Inchi: 1S/C13H16N8O2S/c1-3-4-5-20-7-15-8-9(20)17-13(14)18-11(8)24-12-10(21(22)23)16-6-19(12)2/h6-7H,3-5H2,1-2H3,(H2,14,17,18)
    • InChI Key: MPGCNJUSMWDEDV-UHFFFAOYSA-N
    • SMILES: S(C1=C([N+](=O)[O-])N=CN1C)C1=C2C(=NC(N)=N1)N(C=N2)CCCC

Computed Properties

  • Exact Mass: 348.11200
  • Monoisotopic Mass: 348.11169296g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 452
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 159Ų

Experimental Properties

  • PSA: 158.56000
  • LogP: 3.10590
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